Enhanced Lipophilicity (LogP) Drives Membrane Permeability and Extraction Efficiency
The target compound exhibits a calculated LogP of 2.31, which is 0.66 log units higher than the N-methyl analog (LogP 1.65) and 0.67 log units higher than the N-unsubstituted analog (LogP 1.64) [1][2]. This increase reflects the addition of a methylene unit to the N-alkyl chain, resulting in a nearly 5-fold increase in octanol-water partition coefficient (LogP difference of 0.66 corresponds to a ~4.6-fold increase in lipophilicity) .
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.31 |
| Comparator Or Baseline | 1-Methyl-1H-imidazol-2-yl(phenyl)methanone: 1.65; 1H-Imidazol-2-yl(phenyl)methanone: 1.64 |
| Quantified Difference | +0.66 (vs. N-methyl); +0.67 (vs. N-unsubstituted) |
| Conditions | Calculated using standard prediction algorithms (ALOGPS, XLogP3, etc.) |
Why This Matters
The higher LogP of (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone enhances its solubility in non-polar solvents and its passive diffusion across biological membranes, which is critical for designing cell-permeable probes or optimizing extraction methods in analytical chemistry.
- [1] MolBase. (1-Methyl-1H-imidazol-2-yl)(phenyl)methanone. Chemical Properties. View Source
- [2] ChemSrc. (1H-Imidazol-2-yl)(phenyl)methanone. Chemical Properties. View Source
